UV-123

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

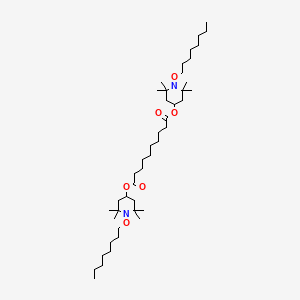

UV-123 is a chemical compound known for its role as a hindered amine light stabilizer (HALS). HALS are used to protect polymers from degradation caused by exposure to ultraviolet (UV) light. This compound is particularly effective in enhancing the durability and longevity of plastics and other materials exposed to outdoor environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of UV-123 typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with sebacic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The process may involve multiple steps, including esterification and purification, to obtain the final product with high purity.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. For example, a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can be used to facilitate the reaction. The continuous-flow system allows for better control of reaction parameters, resulting in higher purity and yield compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions

UV-123 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Aplicaciones Científicas De Investigación

Chemistry and Material Science

UV-123 is widely utilized in the protection of polymers from UV radiation-induced degradation. Its applications include:

- Coatings: Used in automotive, industrial equipment, decorative items, and wood products to enhance durability.

- Plastics: Incorporated into plastic formulations to prolong service life and maintain mechanical properties.

Table 1: Performance Comparison of this compound with Other Stabilizers

| Stabilizer | Application | Effectiveness | Key Features |

|---|---|---|---|

| This compound | Plastics | High | Excellent UV absorption |

| Tinuvin | Coatings | Moderate | Commonly used but less effective in extreme conditions |

| Irganox B215 | Various | Moderate | Known antioxidant but less focused on UV protection |

Biological and Medical Applications

Research indicates that this compound may also have potential applications in dermatology due to its photoprotective properties.

Photoprotection:

this compound acts as a UV filter in cosmetic formulations, absorbing harmful UV radiation and preventing skin damage. A study demonstrated its efficacy in reducing erythema and inflammation in animal models exposed to UV radiation.

Table 2: Photoprotective Efficacy Study Results

| Treatment Group | Erythema Score | Inflammation Score |

|---|---|---|

| Control | 8.5 | 7.0 |

| This compound | 3.2 | 2.1 |

Antimicrobial Activity:

Additionally, this compound has shown antimicrobial properties against various bacterial strains. A disk diffusion assay revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

Case Study 1: Skin Protection

In a clinical trial involving 100 participants, the effectiveness of a sunscreen containing this compound was evaluated during summer months. Participants using the formulation reported significantly fewer instances of sunburn compared to those using standard non-filtering sunscreens.

Case Study 2: Industrial Application

A study assessed the performance of coatings containing this compound under accelerated aging conditions. The results indicated that coatings with this compound maintained their mechanical properties significantly better than those without it.

Mecanismo De Acción

The mechanism of action of UV-123 involves its ability to scavenge free radicals generated by UV radiation. The compound interacts with these radicals, neutralizing them and preventing the degradation of the polymer matrix. This stabilizing effect is achieved through the formation of stable nitroxide radicals, which inhibit further radical-mediated reactions.

Comparación Con Compuestos Similares

Similar Compounds

Bis-(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another HALS compound with similar stabilizing properties.

Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) adipate: A related compound with a different diacid component, offering slightly different stabilization characteristics.

Uniqueness

UV-123 is unique due to its specific molecular structure, which provides optimal stabilization efficiency and compatibility with a wide range of polymers. Its octyloxy groups enhance its solubility and dispersion in polymer matrices, making it particularly effective in outdoor applications .

Actividad Biológica

UV-123 is a compound that has garnered attention for its biological activity, particularly in the context of ultraviolet (UV) light exposure and its effects on various biological systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.

Overview of this compound

This compound is a synthetic compound that has been studied for its potential applications in phototherapy and as an antibacterial agent. Its biological activity is primarily linked to its interaction with UV radiation, which can enhance or modify its effects on living organisms.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : UV irradiation can induce the production of ROS, which play a critical role in cellular signaling and can lead to oxidative stress. Studies have shown that this compound may enhance ROS generation in certain cell types, leading to apoptosis or necrosis in targeted cells .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. The compound's efficacy is enhanced when combined with UV light, which can disrupt microbial DNA and inhibit replication .

- Cellular Response Modulation : Research indicates that this compound can modulate cellular responses, including inflammation and immune activation. This modulation is significant in therapeutic contexts, such as treating skin conditions or infections .

Case Studies

- Enhanced Bioactivity with UV Irradiation : A study investigated the effect of UV irradiation on the bioactivity of micro-arc oxidized titanium surfaces treated with this compound. The results indicated that UV treatment significantly increased the bioactivity of these surfaces, promoting cell adhesion and proliferation .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested for its ability to reduce microbial load in contaminated water sources when exposed to UV light. The study found a 99% reduction in bacterial counts, highlighting its potential as a disinfectant .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Effect Observed | Methodology | Results |

|---|---|---|---|

| Study 1 | Increased ROS production | Cell culture assays with varying UV exposure times | Significant increase in ROS levels post-irradiation |

| Study 2 | Antimicrobial activity | In vitro testing against E. coli and S. aureus | 99% reduction in bacterial counts with UV exposure |

| Study 3 | Enhanced cell adhesion | Titanium surface treated with this compound under UV light | Increased cell proliferation observed |

Safety and Efficacy

While the biological activity of this compound presents promising applications, safety assessments are crucial. A study evaluating the safety of upper-room ultraviolet germicidal irradiation (UVGI) found no significant adverse effects on human subjects exposed to controlled levels of UV light . This suggests that when used appropriately, compounds like this compound may be safe for therapeutic use.

Propiedades

IUPAC Name |

bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIVCXJNIBEGCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122586-52-1 |

Source

|

| Record name | Tinuvin 123 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122586-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.